![molecular formula C10H8ClNO2S B14583562 6-Chloro-3-[(hydroxymethyl)amino]-4H-1-benzothiopyran-4-one CAS No. 61423-89-0](/img/structure/B14583562.png)
6-Chloro-3-[(hydroxymethyl)amino]-4H-1-benzothiopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-[(hydroxymethyl)amino]-4H-1-benzothiopyran-4-one is a heterocyclic compound that features a benzothiopyran core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-[(hydroxymethyl)amino]-4H-1-benzothiopyran-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the benzothiopyran ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-[(hydroxymethyl)amino]-4H-1-benzothiopyran-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
6-Chloro-3-[(hydroxymethyl)amino]-4H-1-benzothiopyran-4-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-Chloro-3-[(hydroxymethyl)amino]-4H-1-benzothiopyran-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiopyran derivatives with different substituents. Examples include:
- 6-Chloro-3-[(methylamino)methyl]-4H-1-benzothiopyran-4-one
- 6-Chloro-3-[(ethylamino)methyl]-4H-1-benzothiopyran-4-one
Uniqueness
What sets 6-Chloro-3-[(hydroxymethyl)amino]-4H-1-benzothiopyran-4-one apart is its specific functional groups, which confer unique chemical and biological properties. These properties make it a valuable compound for targeted research and potential therapeutic applications.
Properties
CAS No. |
61423-89-0 |
|---|---|
Molecular Formula |
C10H8ClNO2S |
Molecular Weight |
241.69 g/mol |
IUPAC Name |
6-chloro-3-(hydroxymethylamino)thiochromen-4-one |
InChI |
InChI=1S/C10H8ClNO2S/c11-6-1-2-9-7(3-6)10(14)8(4-15-9)12-5-13/h1-4,12-13H,5H2 |
InChI Key |
PZNZQLIBIMNNBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=CS2)NCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-leucylglycine](/img/structure/B14583492.png)
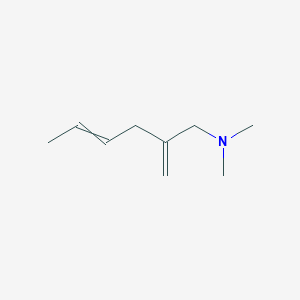

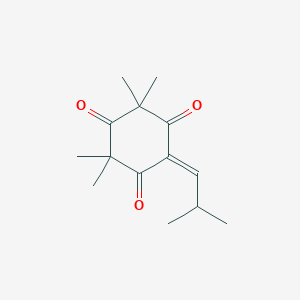

![5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-2-yl)oxolan-2-one](/img/structure/B14583522.png)
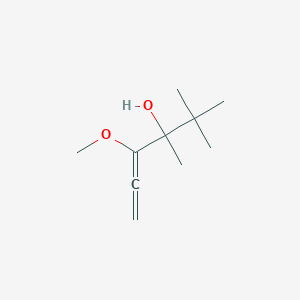
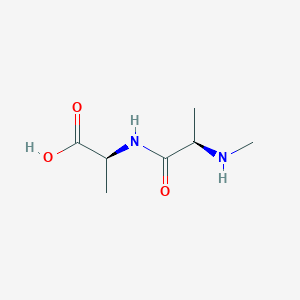
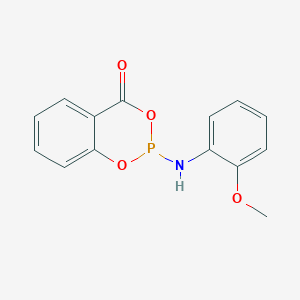
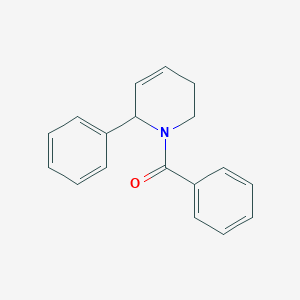
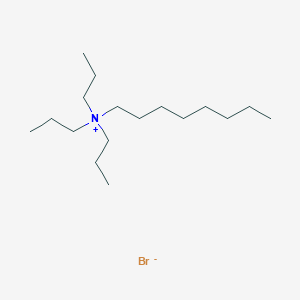

![(5-Chloro-2-{[(oxiran-2-yl)methyl]amino}phenyl)(phenyl)methanone](/img/structure/B14583567.png)
![3-[3-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1H-indol-1-yl]propanenitrile](/img/structure/B14583575.png)
